Cas no 19542-05-3 (1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-)

1,3,4-オキサジアゾール-2,5-ビス(4-ブロモフェニル)は、臭素原子を有する芳香族オキサジアゾール誘導体であり、高い熱安定性と化学的安定性を示します。この化合物は、有機電子材料や医薬品中間体としての応用が期待されており、特にポリマー材料の改質やフレームレターダントとしての機能性が注目されています。分子内の剛直なオキサジアゾール環と臭素官能基が、優れた難燃性と電子特性を付与します。また、ハロゲン化芳香族構造を活かしたさらなる官能基導入の反応サイトとしても有用です。結晶性が高く、X線結晶構造解析による分子設計にも適しています。

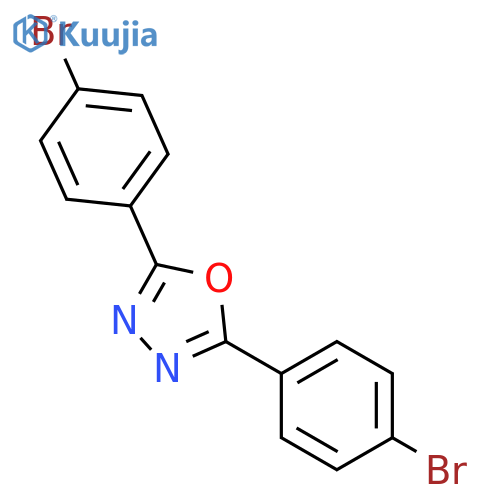

19542-05-3 structure

商品名:1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-

CAS番号:19542-05-3

MF:C14H8Br2N2O

メガワット:380.034121513367

MDL:MFCD00020715

CID:237149

PubChem ID:259754

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-

- 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole

- 2,5-bis-(4-bromo-phenyl)-[1,3,4]oxadiazole

- 2,5-bis(4'-bromophenyl)-1,3,4-oxadiazole

- 2,5-bis-(4-bromophenyl)-1,3,4-oxadiazole

- 2,5-bis(p-bromophenyl)-[1,3,4]-oxadiazole

- 2,5-Bis(p-bromophenyl)-1,3,4-oxadiazole

- bis-(4-bromo-phenyl)-[1,3,4]oxadiazole

- Bis-(4-brom-phenyl)-[1,3,4]oxadiazol

- NSC 90297

- F18319

- 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole #

- CS-0198151

- NSC-90297

- AKOS000747548

- SCHEMBL2245998

- bis-(4-bromo-phenyl)-[1,3,4]oxadiazole;

- BS-25453

- DTXSID90941312

- A880144

- 1,3,4-Oxadiazole, 2,5-bis(4-bromophenyl)-

- NSC90297

- MFCD00020715

- 19542-05-3

- 2,5-Di-[4-bromophenyl]-1,3,4-oxadiazole

- AB92973

- 2,5-Di-(4-bromphenyl)-1,3,4-oxadiazol

- DB-163539

- bis(4-bromophenyl)-1,3,4-oxadiazole

-

- MDL: MFCD00020715

- インチ: InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H

- InChIKey: HGPVZVIPOXMTJD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C2=NN=C(C3C=CC(Br)=CC=3)O2)=CC=1

計算された属性

- せいみつぶんしりょう: 377.90034

- どういたいしつりょう: 377.9

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9A^2

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- 密度みつど: 1.714±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 269-271 ºC (methanol water )

- ふってん: 455.6°Cat760mmHg

- フラッシュポイント: 229.3°C

- 屈折率: 1.634

- ようかいど: Insuluble (7.6E-4 g/L) (25 ºC),

- PSA: 38.92

- LogP: 4.92860

- じょうきあつ: 0.0±1.1 mmHg at 25°C

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB359668-1g |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, 98%; . |

19542-05-3 | 98% | 1g |

€446.00 | 2025-02-19 | |

| Alichem | A019119350-1g |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 95% | 1g |

$400.00 | 2023-09-02 | |

| Advanced ChemBlocks | P40105-5G |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 95% | 5G |

$405 | 2023-09-15 | |

| A2B Chem LLC | AD61779-250mg |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 95% | 250mg |

$9.00 | 2024-04-20 | |

| A2B Chem LLC | AD61779-5g |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 96% | 5g |

$79.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D770129-250mg |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 97% | 250mg |

$55 | 2024-06-07 | |

| Aaron | AR007RZZ-250mg |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 95% | 250mg |

$8.00 | 2025-02-10 | |

| Aaron | AR007RZZ-1g |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 95% | 1g |

$16.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D770129-100mg |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 97% | 100mg |

$55 | 2025-02-21 | |

| eNovation Chemicals LLC | D770129-5g |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole |

19542-05-3 | 97% | 5g |

$120 | 2025-02-21 |

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- 関連文献

-

A. Paun,N. D. Hadade,C. C. Paraschivescu,M. Matache J. Mater. Chem. C 2016 4 8596

-

Ronghua Liu,Xinjun Xu,Jinghong Peng,Chuang Yao,Jinshan Wang,Lidong Li RSC Adv. 2015 5 36568

-

Youtian Tao,Qiang Wang,Chuluo Yang,Kai Zhang,Qi Wang,Taotao Zou,Jingui Qin,Dongge Ma J. Mater. Chem. 2008 18 4091

-

Wei Hong,Yu Zhang,Lin Gan,Xudong Chen,Mingqiu Zhang J. Mater. Chem. C 2015 3 6185

-

Chunhui Dai,Lixiang Zhong,Xuezhong Gong,Lei Zeng,Can Xue,Shuzhou Li,Bin Liu Green Chem. 2019 21 6606

19542-05-3 (1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 4964-69-6(5-Chloroquinaldine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19542-05-3)1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):264.0/741.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:19542-05-3)2,5-双(4-溴苯基)-1,3,4-恶二唑

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ